Physical and chemical properties of 5-Hexyl-1-benzofuran CAS 1400644-42-9
Physical and chemical properties of 5-Hexyl-1-benzofuran CAS 1400644-42-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexyl-1-benzofuran, a derivative of the benzofuran heterocyclic system, represents a molecule of significant interest within medicinal chemistry and materials science. While specific experimental data for this compound (CAS 1400644-42-9) is not extensively available in public literature, this guide provides a comprehensive overview of its predicted physical and chemical properties. By leveraging established knowledge of the benzofuran core and the influence of alkyl substituents, this document offers valuable insights for researchers exploring its potential applications. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a hexyl group at the 5-position is anticipated to modulate its lipophilicity and steric profile, potentially influencing its biological interactions and formulation characteristics.
Introduction to the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as the foundational structure for a vast array of naturally occurring and synthetic molecules.[6] This core structure is prevalent in a variety of bioactive natural products and has been a key building block in the development of numerous pharmaceuticals.[7][8] The inherent aromaticity and the presence of an oxygen heteroatom within the furan ring bestow unique electronic and chemical properties upon benzofuran and its derivatives. These compounds are known to participate in a range of chemical transformations and exhibit diverse pharmacological effects, making them a focal point of extensive research in organic and medicinal chemistry.[9][10][11]
The biological significance of the benzofuran nucleus is well-documented, with derivatives demonstrating activities as anticancer, antiviral, antifungal, and antioxidant agents.[1][8] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Predicted Physicochemical Properties of 5-Hexyl-1-benzofuran
The introduction of a hexyl group at the 5-position of the benzofuran ring is expected to significantly influence its physical properties. The following table summarizes the predicted properties based on the known characteristics of the benzofuran core and the contribution of the C5-hexyl substituent.
| Property | Predicted Value/Information | Rationale and Comparative Analysis |
| Molecular Formula | C₁₄H₁₈O | Based on the structure of benzofuran (C₈H₆O) with an added hexyl group (C₆H₁₃) and the removal of one hydrogen atom for substitution. |
| Molecular Weight | 202.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oily liquid | The parent benzofuran is a colorless liquid.[6][12] The addition of an alkyl chain is unlikely to introduce chromophores that would lead to significant color, though slight impurities could result in a yellowish tint. The long alkyl chain will likely prevent crystallization at room temperature. |
| Boiling Point | > 200 °C at 760 mmHg | The boiling point of benzofuran is 173 °C.[6] The addition of a hexyl group will substantially increase the molecular weight and van der Waals forces, leading to a significantly higher boiling point. |
| Melting Point | < 0 °C | Benzofuran has a melting point of -18 °C.[6] The flexible hexyl chain is expected to disrupt crystal packing, likely resulting in an even lower melting point. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform, hexanes) | The benzofuran core has limited water solubility. The long, nonpolar hexyl chain will render the molecule highly lipophilic and thus, virtually insoluble in water. It is expected to be readily soluble in nonpolar and moderately polar organic solvents. |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be > 4.0 | The LogP of benzofuran is approximately 2.7.[12] The addition of a hexyl group will significantly increase the lipophilicity, with each methylene group contributing approximately +0.5 to the LogP value. |
| Vapor Pressure | Lower than that of benzofuran | The increased molecular weight and intermolecular forces of 5-Hexyl-1-benzofuran will result in a lower vapor pressure compared to the parent compound. |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the benzofuran core and the hexyl side chain.
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Aromatic Protons: Signals corresponding to the protons on the benzene and furan rings of the benzofuran nucleus. The substitution at the 5-position will influence the splitting patterns of the remaining aromatic protons.
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Hexyl Chain Protons: A series of signals in the upfield region (typically 0.8-2.8 ppm) corresponding to the methyl and methylene protons of the hexyl group. The protons on the carbon directly attached to the benzofuran ring will be the most deshielded.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Benzofuran Carbons: Characteristic signals for the eight carbons of the benzofuran ring system.
-
Hexyl Chain Carbons: Six signals corresponding to the carbons of the hexyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit absorption bands characteristic of the functional groups present.
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Aromatic C-H stretching: Above 3000 cm⁻¹.
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Aliphatic C-H stretching: Below 3000 cm⁻¹.
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Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.
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C-O-C stretching (ether linkage): A strong band typically in the 1250-1050 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern is expected to show a prominent molecular ion peak (M⁺) and characteristic fragments resulting from the cleavage of the hexyl chain and the benzofuran ring.
Chemical Properties and Reactivity
The chemical reactivity of 5-Hexyl-1-benzofuran is primarily dictated by the benzofuran ring system. The hexyl group is largely unreactive under most conditions, though it can influence the regioselectivity of reactions due to steric and electronic effects.
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